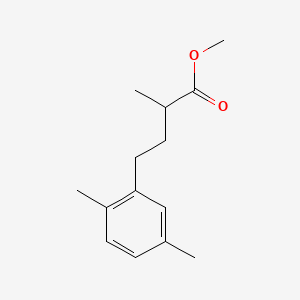
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate is an organic compound that belongs to the ester family It is characterized by its aromatic ring substituted with two methyl groups and a butanoate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate typically involves esterification reactions. One common method is the reaction of 4-(2,5-dimethylphenyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 4-(2,5-dimethylphenyl)-2-methylbutanoic acid.
Reduction: 4-(2,5-dimethylphenyl)-2-methylbutanol.
Substitution: Products such as 4-(2,5-dimethylphenyl)-2-methylbutanoate derivatives with nitro or halogen groups.
科学的研究の応用
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 4-(2,4-dimethylphenyl)-2-methylbutanoate
- Methyl 4-(2,6-dimethylphenyl)-2-methylbutanoate
- Methyl 4-(3,5-dimethylphenyl)-2-methylbutanoate
Uniqueness
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
30316-15-5 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-10-5-6-11(2)13(9-10)8-7-12(3)14(15)16-4/h5-6,9,12H,7-8H2,1-4H3 |
InChIキー |
CBXSIOGUXFIPKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CCC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


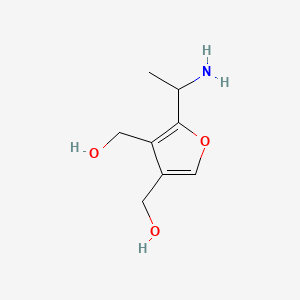
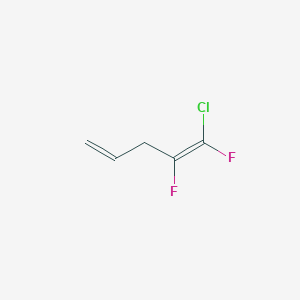
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
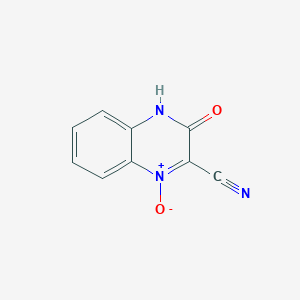
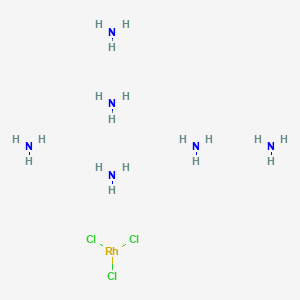


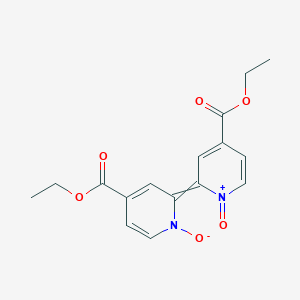

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
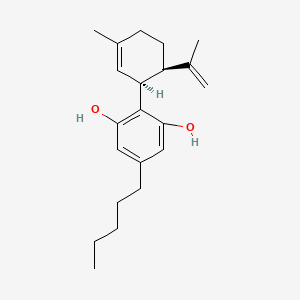
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
